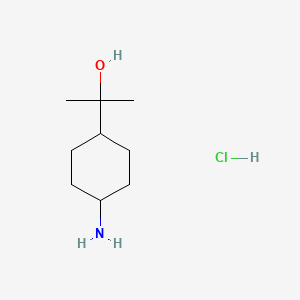
3-(3,4-Difluorophenyl)-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid can be inferred from the methodologies described in the papers. For instance, the synthesis of 3-phenyltropane analogues with various substitutions on the phenyl ring is reported, which could be analogous to the synthesis of the difluorophenyl group in our compound of interest . Additionally, multi-component reactions in ionic liquids are described for the synthesis of propanoic acid derivatives, which could potentially be adapted for the synthesis of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid can be analyzed using spectroscopic methods such as FT-IR and NMR, as well as computational methods like DFT . These techniques allow for the determination of the geometrical structure, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds can provide insights into the potential reactions of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid. For example, the alkoxycarbonylation of alkynes to produce unsaturated acid derivatives suggests possible reactions involving the addition of carbon monoxide and alcohols . Moreover, the resolution of chiral compounds and determination of their absolute configuration can be relevant for understanding the stereochemistry of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid can be deduced from the studies. For instance, the determination of dipole moments, hyperpolarizability, and solvent effects on the electronic properties can provide valuable information about the physical properties of the compound . Additionally, the analysis of HOMO and LUMO energies, as well as NBO analysis, can reveal the chemical properties and reactivity of the compound .
Scientific Research Applications
Molecular Docking and Anti-inflammatory Activity
3-(3,4-Difluorophenyl)-2-methylpropanoic acid, structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, has been synthesized and studied for its potential as an anti-inflammatory agent. Research demonstrates that similar β-hydroxy-β-arylpropanoic acids exhibit significant anti-inflammatory effects, comparable to ibuprofen, without causing significant gastric lesions. Molecular docking experiments identify potential COX-2 inhibitors among this class of compounds (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Measurement and Prediction of Thermochemical Properties
The thermochemical properties of various monocarboxylic acids, including 3-(3,4-Difluorophenyl)-2-methylpropanoic acid, have been extensively studied. This research is crucial in understanding the enthalpies of vaporization or sublimation, which play a vital role in the development of predictive schemes for the thermochemical behavior of these compounds (Verevkin, 2000).
Bioisosteric Applications
The difluorophenyl group in compounds like 3-(3,4-Difluorophenyl)-2-methylpropanoic acid has been explored as a bioisostere for carboxylic acids. This approach has led to the development of novel compounds with potential therapeutic applications, such as analogues of gamma-aminobutyric acid (GABA), providing insights into increasing the lipophilicity of drug candidates (Qiu, Stevenson, O'Beirne, & Silverman, 1999).
Enzymatic Hydrolysis and Derivative Synthesis
Research into the enzymatic hydrolysis of difluorophenyl derivatives, closely related to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid, has been conducted. These studies have contributed to the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives, offering insights into the optical purity and enantiomeric excess of these compounds (Ayi, Guedj, & Septe, 1995).
Novel Fluorescence Probes Development
The development of novel fluorescence probes utilizing compounds structurally similar to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid has been explored. These probes are designed to detect reactive oxygen species and distinguish specific species, a critical aspect in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Liquid Marble Stabilizer Research
Studies on the synthesis of hydrophobic poly(3,4-ethylenedioxythiophene) particles using compounds related to 3-(3,4-Difluorophenyl)-2-methylpropanoic acid have revealed potential applications as near-infrared-responsive liquid marble stabilizers. This research demonstrates the light-to-heat conversion properties and potential for controlled movement on water surfaces (Shimogama, Uda, Oyama, Hanochi, Hirai, Nakamura, & Fujii, 2019).
Safety and Hazards
properties
IUPAC Name |
3-(3,4-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWKSHCOWRUZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)


![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)
![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)
![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)
![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/no-structure.png)


![4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2519445.png)